molecular formula C12H10N2 B11911934 5,6-Dihydrobenzo[h]quinazoline

5,6-Dihydrobenzo[h]quinazoline

Cat. No.: B11911934
M. Wt: 182.22 g/mol
InChI Key: LVGPUDKBSXRFFI-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties. Quinazolines are known for their wide range of pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under mild conditions and yields various benzo[h]quinazoline analogs . The general reaction scheme can be represented as follows:

  • Chalcone + Guanidine → this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
  • Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
  • Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can yield dihydroquinazolines.

Scientific Research Applications

5,6-Dihydrobenzo[h]quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic spindle, ultimately triggering apoptosis in cancer cells . Additionally, in silico docking studies have revealed that this compound has a good affinity for estrogen receptors and tubulin proteins .

Comparison with Similar Compounds

  • Quinazoline: The parent compound of 5,6-Dihydrobenzo[h]quinazoline, known for its diverse pharmacological activities.
  • Benzoquinazoline: Another related compound with similar structural features and biological activities.
  • Dihydroquinazoline: A reduced form of quinazoline with distinct chemical properties.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and interact with estrogen receptors sets it apart from other quinazoline derivatives .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2

InChI Key

LVGPUDKBSXRFFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=CN=C2C3=CC=CC=C31

Origin of Product

United States

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